Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate
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Overview
Description
Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate typically involves the reaction of 3,4,5-trifluorophenol with ethyl 5-bromopentanoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion displaces the bromide ion from the ethyl 5-bromopentanoate, forming the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenoxypentanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-(2,4,6-trifluoro-phenoxy)pentanoate: Similar structure but with different fluorine substitution pattern, leading to variations in reactivity and applications.
Uniqueness
Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate is unique due to the presence of the trifluoromethyl group at the 3, 4, and 5 positions of the phenoxy ring. This specific substitution pattern imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-(3,4,5-trifluorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c1-2-18-12(17)5-3-4-6-19-9-7-10(14)13(16)11(15)8-9/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDADDIWUJRGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC(=C(C(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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